molecular formula C6H10O2 B153847 Methyl 4-pentenoate CAS No. 818-57-5

Methyl 4-pentenoate

Cat. No. B153847
CAS RN: 818-57-5
M. Wt: 114.14 g/mol
InChI Key: SHCSFZHSNSGTOP-UHFFFAOYSA-N
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Description

Methyl 4-pentenoate is a compound that is closely related to various polymers and copolymers of 4-methyl-1-pentene. The studies on these materials provide insights into the molecular structure, synthesis, and physical properties of polymers derived from similar olefins. Although the provided papers do not directly discuss methyl 4-pentenoate, they offer valuable information on the behavior of structurally related compounds, which can be extrapolated to understand the characteristics of methyl 4-pentenoate.

Synthesis Analysis

The synthesis of polymers from 4-methyl-1-pentene involves various catalyst systems and conditions. For instance, a Ziegler catalyst system was used to prepare copolymers with 1,5-hexadiene, resulting in significant changes in structure and properties due to the introduction of a rigid cyclic unit . Additionally, cationic polymerization of 4-methyl-1-pentene using an aluminium chloride catalyst in alkyl chloride solvent at low temperatures has been studied, revealing the presence of various repeat units in the resulting polymer . Monomer-isomerization polymerization mechanisms have also been observed, where 4-methyl-2-pentene isomerizes to 4-methyl-1-pentene before polymerization .

Molecular Structure Analysis

The molecular structure of polymers derived from 4-methyl-1-pentene has been extensively studied using techniques such as 13C nuclear magnetic resonance (NMR) and X-ray diffraction. Syndiotactic poly(4-methyl-1-pentene) has been found to have helical chain conformations packed in a tetragonal unit cell . Isotactic poly(4-methyl-1-pentene) exhibits a monoclinic unit cell with chains in a 41 helical conformation, demonstrating symmetry breaking in polymer crystals . The presence of various types of branches and microstructural units in the polymers has been identified through NMR analyses .

Chemical Reactions Analysis

The chemical behavior of 4-methyl-1-pentene derivatives during reactions such as pyrolysis and polymerization has been investigated. The kinetics of the decomposition of 4-methyl-1-pentyl radicals formed from 4-methyl-1-pentene have been studied, showing that these radicals undergo decomposition and isomerization reactions to form various alkenes . The polymerization behavior of 4-methyl-1-pentene catalyzed by α-diimine nickel catalysts has been explored, revealing living/controlled polymerization and the formation of amorphous elastomers .

Physical and Chemical Properties Analysis

The physical properties of polymers derived from 4-methyl-1-pentene are influenced by their molecular structure. For example, the introduction of cyclic units into the copolymer sequences results in the formation of ordered molecular aggregates in the amorphous states . The crystal structures of these polymers have been determined, providing information on their density and symmetry . The glass transition temperature and the presence of statistical disorder in the lattice position of chains have also been reported .

Scientific Research Applications

Dielectric Material in Energy Storage

Methyl 4-pentenoate derivatives, such as poly-4-methyl-1-pentene, are significant in energy storage applications. Poly-4-methyl-1-pentene is a transparent, high melting point polymer with dielectric properties comparable to biaxially oriented polypropylene (BOPP), widely used in capacitors. Its suitability as a matrix material in polymer composites for electrical capacitors has been recognized due to its high energy density, breakdown strength, low dielectric loss, and high-temperature performance. This has led to substantial research and patents in this field (Ghule, Laad, & Tiwari, 2021).

Medical Applications: Fibrous Membrane Development

Isotactic poly(4-methyl-1-pentene) (P4M1P), closely related to Methyl 4-pentenoate, finds application in medical products. Research has shown that producing micro- or nanofibers from P4M1P through electrostatic polymer processing significantly extends its usefulness across a broad range of medical applications. Factors such as solvent choice for electrospinning have a marked impact on the fibers' spinnability and morphological appearance, opening avenues for further exploration in medical product development (Lee, Givens, Chase, & Rabolt, 2006).

Synthetic Organic Chemistry

Methyl 4-pentenoate derivatives also have applications in synthetic organic chemistry. For instance, in the presence of a ruthenium catalyst, methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate undergoes double-bond migration to form methyl 5-(tert-butyldiphenylsilyl)oxy-4-pentenoate. This demonstrates the catalyst's ability to manipulate double bonds within a molecule, yielding products with different chemical structures. Such reactions are crucial for producing compounds used in various synthetic organic chemistry applications (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Industrial and Electronic Equipment Applications

The use of poly-4-methyl-1-pentene (TPX), a derivative of Methyl 4-pentenoate, extends to industries like medical apparatus, electronic and electrical equipment, packaging, microporous materials, and blended materials. The polymer's unique properties have led to a variety of processing methods and applications, such as injection molding, extrusion, and blow molding, to produce components for these sectors (Z. Jun, 2006).

Safety And Hazards

Methyl 4-pentenoate is classified as a flammable liquid and vapor, and it causes serious eye irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

methyl pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCSFZHSNSGTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231373
Record name Methyl 4-pentenoate
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Green fruity aroma
Record name Methyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

125.00 to 127.00 °C. @ 760.00 mm Hg
Record name Methyl 4-pentenoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in propylene glycol, Soluble (in ethanol)
Record name Methyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.882-0.890
Record name Methyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1605/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 4-pentenoate

CAS RN

818-57-5
Record name Methyl 4-pentenoate
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Record name Methyl 4-pentenoate
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Record name Methyl 4-pentenoate
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Record name Methyl 4-pentenoate
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Record name METHYL 4-PENTENOATE
Source FDA Global Substance Registration System (GSRS)
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Record name Methyl 4-pentenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
588
Citations
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2021 - Elsevier
… There are insufficient repeated dose toxicity data on ethyl 2-methyl-4-pentenoate or any read-across materials. The total systemic exposure to ethyl 2-methyl-4-pentenoate is below the …
Number of citations: 18 www.sciencedirect.com
GR Takeoka, RG Buttery, LC Ling, RY Wong… - LWT-Food Science and …, 1998 - Elsevier
… Ethyl 2-methyl-4-pentenoate had the lowest … 2-methyl-4-pentenoate and ethyl 2-methyl-3,4-pentadienoate have not been reported as natural compounds. Ethyl 2-methyl-4-pentenoate …
Number of citations: 20 www.sciencedirect.com
O Herbinet, PA Glaude, V Warth, F Battin-Leclerc - Combustion and flame, 2011 - Elsevier
… reaction products except methyl-4-pentenoate and methyl-… methyl-4-pentenoate. Molecular reactions have been investigated in the case of methyl-3-butenoate and methyl-4-pentenoate…
Number of citations: 67 www.sciencedirect.com
PN Craig, IH Witt - Journal of the American Chemical Society, 1950 - ACS Publications
… obtained in 60% yield by the action of thionyl chloride on 2.2- diphenyl-4-methyl-4-pentenoic acid, as well as by the action of sulfuric acid on methyl 2,2-diphenyl-4-methyl-4pentenoate. …
Number of citations: 31 pubs.acs.org
R Zibuck, JM Streiber - The Journal of Organic Chemistry, 1989 - ACS Publications
1. Na, Et20 this synthesis required the elimination of ethanol through acid catalysis. Groups prior to us have termed this step “capricious", 10 11and indeed, we were unable to obtain …
Number of citations: 96 pubs.acs.org
X Wang, LK Woo - Journal of Molecular Catalysis A: Chemical, 1998 - Elsevier
… In the isomerization reaction of methyl 4-pentenoate catalyzed by trans-Pd(C 6 H 5 CN) 2 Cl 2 , 10.4 mg (0.027 mmol) of the catalyst was dissolved in ca. 4 ml of benzene at 50C to give …
Number of citations: 14 www.sciencedirect.com
JJ Wurth, VP Shastri - Journal of Polymer Science Part A …, 2013 - Wiley Online Library
… In this study, we have explored the copolymerization of ethyl 2-methyl-4-pentenoate oxide (EMPO) with CL and specifically investigated the polymerization conditions, monomer …
Number of citations: 13 onlinelibrary.wiley.com
HE Zimmerman, RD Little - Journal of the American Chemical …, 1974 - ACS Publications
Irradiationof 4, 4-diphenylcyclopentenone was shown to give a phenyl migration reaction leadingto 3, 4-diphenyl-4-pentenoic acid ketene. In tert-butyl alcohol, the corresponding ester …
Number of citations: 33 pubs.acs.org
JC Bradley, T Durst - The Journal of Organic Chemistry, 1991 - ACS Publications
… Preparation of Methyl 5-[(tert-Butyldimethylsilyl)oxy]-2-methyl-4-pentenoate. To a solution of … give methyl 5-[(tert-butyldimethylsilyl)oxy]-2-methyl-4-pentenoate in 85% yield (220 mg). …
Number of citations: 30 pubs.acs.org
A Ellison, AK Coverdale, PF Dearing - Applied catalysis, 1983 - Elsevier
… In addition, the metathesis reactions of methyl4-pentenoate and methyl-lU-undecenoate … achieved for the esters methyl erucate, methyl-4-pentenoate and methyl-lo-undecenoate with …
Number of citations: 48 www.sciencedirect.com

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